molecular formula C9H10N6O2S B2709338 N-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-5-nitro-4-pyrimidinamine CAS No. 860787-31-1

N-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-5-nitro-4-pyrimidinamine

Cat. No.: B2709338
CAS No.: 860787-31-1
M. Wt: 266.28
InChI Key: NDMHDKGHOFRNNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-5-nitro-4-pyrimidinamine is a complex organic compound that features a pyrimidine ring substituted with a nitro group, a methyl group, and an imidazole ring connected via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-5-nitro-4-pyrimidinamine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction rates and selectivity .

Mechanism of Action

The compound exerts its effects primarily through interactions with nucleic acids and proteins. The nitro group can undergo bioreduction to form reactive intermediates that can alkylate DNA, leading to cytotoxic effects. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity .

Properties

IUPAC Name

N-methyl-6-(1-methylimidazol-2-yl)sulfanyl-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O2S/c1-10-7-6(15(16)17)8(13-5-12-7)18-9-11-3-4-14(9)2/h3-5H,1-2H3,(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMHDKGHOFRNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=NC=N1)SC2=NC=CN2C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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